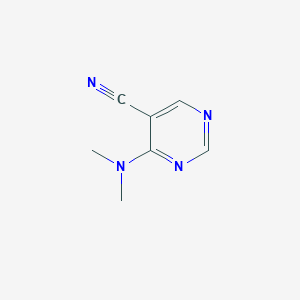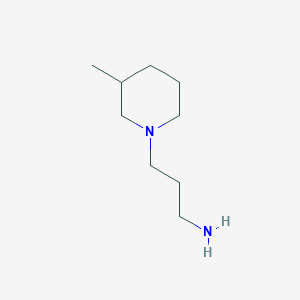
Praseodymcarbonat-Octahydrat
Übersicht
Beschreibung
Praseodymium Carbonate Octahydrate is an inorganic compound with the chemical formula Pr₂(CO₃)₃·8H₂O. It is a green crystalline substance that is insoluble in water but soluble in acids. This compound is part of the rare earth elements group and is used in various scientific and industrial applications due to its unique properties .
Wissenschaftliche Forschungsanwendungen
Praseodymium Carbonate Octahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and catalysts.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of high-power magnets, pigments, and glass coloring agents.
Wirkmechanismus
Target of Action
It’s known that praseodymium, like other rare earth elements, can interact with various biological molecules and structures due to its unique chemical properties .
Mode of Action
Praseodymium Carbonate Octahydrate is soluble in acids and emits carbon dioxide when it interacts with acids . This reaction can be represented as follows:
Pr2(CO3)3+6H+→2Pr3++3H2O+3CO2Pr_2(CO_3)_3 + 6H^+ \rightarrow 2Pr^{3+} + 3H_2O + 3CO_2 Pr2(CO3)3+6H+→2Pr3++3H2O+3CO2
It is insoluble in water , which may limit its interaction with biological systems.
Biochemical Pathways
One study suggests that praseodymium can enhance the tolerance of maize seedlings subjected to cadmium stress by up-regulating the enzymes in the regeneration and biosynthetic pathways of ascorbate and glutathione .
Pharmacokinetics
Its solubility in water is very low , which could potentially affect its bioavailability and distribution in biological systems.
Result of Action
It’s known that praseodymium can form compounds with hydrazine, such as pr2(co3)3•12n2h4•5h2o, which is a pale green crystal that is slightly soluble in water but insoluble in benzene .
Action Environment
The action of Praseodymium Carbonate Octahydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment due to its reactivity with acids . Moreover, its stability could be influenced by temperature and humidity due to its hydrate form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium Carbonate Octahydrate can be synthesized through several methods:
Hydrolysis of Praseodymium(III) Chloroacetate: This method involves the hydrolysis of praseodymium(III) chloroacetate in water, resulting in the formation of praseodymium carbonate and chloroform. [ 2 \text{Pr(C}_2\text{Cl}_3\text{O}_2\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Pr}_2(\text{CO}_3)_3 + 6 \text{CHCl}_3 + 3 \text{CO}_2 ]
Reaction with Sodium Bicarbonate: Another method involves reacting praseodymium chloride with sodium bicarbonate saturated with carbon dioxide. [ \text{PrCl}_3 + 3 \text{NaHCO}_3 \rightarrow \text{Pr}_2(\text{CO}_3)_3 + 3 \text{NaCl} + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of Praseodymium Carbonate Octahydrate typically involves large-scale precipitation reactions where praseodymium salts are reacted with carbonate sources under controlled conditions to ensure high purity and yield .
Types of Reactions:
Acid-Base Reactions: Praseodymium Carbonate Octahydrate reacts with acids to form praseodymium salts, water, and carbon dioxide. [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{H}^+ \rightarrow 2 \text{Pr}^{3+} + 3 \text{H}_2\text{O} + 3 \text{CO}_2 ]
Thermal Decomposition: When heated, it decomposes to form praseodymium oxide and carbon dioxide.
Common Reagents and Conditions:
Heat: Thermal decomposition requires controlled heating to specific temperatures to yield desired products.
Major Products:
Praseodymium Salts: Formed through acid-base reactions.
Praseodymium Oxide: Formed through thermal decomposition.
Vergleich Mit ähnlichen Verbindungen
Cerium Carbonate: Similar in structure and properties but has different oxidation states and reactivity.
Neodymium Carbonate: Another rare earth carbonate with comparable applications but distinct magnetic properties.
Uniqueness: Praseodymium Carbonate Octahydrate is unique due to its specific green coloration, solubility characteristics, and its role in producing high-power magnets and specialized pigments .
Eigenschaften
IUPAC Name |
praseodymium(3+);tricarbonate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.8H2O.2Pr/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHQEMTYQGRHIC-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H16O17Pr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648481 | |
| Record name | Praseodymium carbonate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14948-62-0 | |
| Record name | Praseodymium carbonate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















